4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents Synthesis Research by Sah et al. (2014) focused on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. The study demonstrated moderate antimicrobial activity against bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in developing new antimicrobials Sah, Bidawat, Seth, & Gharu, 2014.
Anticancer Activity Tiwari et al. (2017) reported on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer activity against several human cancer cell lines. This study revealed that some synthesized compounds exhibited promising anticancer activities, suggesting the thiadiazole scaffold as a valuable component in designing new anticancer agents Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017.
Solvent Effects on Biological Molecules Matwijczuk et al. (2017) explored the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, including derivatives like 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. Understanding these solvent effects is crucial for predicting the behavior of thiadiazole derivatives in biological systems Matwijczuk, Karcz, Walkowiak, Furso, Gładyszewska, Wybraniec, Niewiadomy, Karwasz, & Gagoś, 2017.
Nematocidal Activity Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. This study identified compounds with significant activity against Bursaphelenchus xylophilus, highlighting the potential of thiadiazole derivatives in developing new nematicides Liu, Wang, Zhou, & Gan, 2022.
Properties
IUPAC Name |
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQIPIBFJLOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.